molecular formula C7H15ClO B15091306 2-(3-Chloropropoxy)butane

2-(3-Chloropropoxy)butane

Cat. No.: B15091306
M. Wt: 150.64 g/mol
InChI Key: QEPWCMNEJUUHAO-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 2-(3-Chloropropoxy)butane typically involves the reaction of 3-chloropropanol with butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to yield the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

2-(3-Chloropropoxy)butane can undergo several types of chemical reactions:

Common reagents used in these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(3-Chloropropoxy)butane has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(3-Chloropropoxy)butane exerts its effects involves its interaction with specific molecular targets. The chlorine atom in the compound can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The molecular pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

2-(3-Chloropropoxy)butane can be compared with other similar compounds such as:

    2-(3-Bromopropoxy)butane: Similar in structure but with a bromine atom instead of chlorine.

    2-(3-Iodopropoxy)butane: Contains an iodine atom in place of chlorine.

    2-(3-Fluoropropoxy)butane: Features a fluorine atom instead of chlorine.

The uniqueness of this compound lies in its specific reactivity and the types of reactions it can undergo, which may differ from those of its bromine, iodine, or fluorine analogs .

Properties

Molecular Formula

C7H15ClO

Molecular Weight

150.64 g/mol

IUPAC Name

2-(3-chloropropoxy)butane

InChI

InChI=1S/C7H15ClO/c1-3-7(2)9-6-4-5-8/h7H,3-6H2,1-2H3

InChI Key

QEPWCMNEJUUHAO-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OCCCCl

Origin of Product

United States

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